molecular formula C34H32N6O4 B13815289 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] CAS No. 6358-88-9

2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]

Cat. No.: B13815289
CAS No.: 6358-88-9
M. Wt: 588.7 g/mol
InChI Key: XRCLOLLTHNRVRB-UHFFFAOYSA-N
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Description

This compound, identified as C.I. Pigment Orange 15 (CAS 6358-88-9), is an azo-based organic pigment characterized by a central 3,3'-dimethyl-substituted biphenyl core linked via two azo (–N=N–) groups to 3-oxo-N-phenylbutyramide moieties . Its structure (C₃₄H₃₂N₆O₄) confers high thermal stability and resistance to solvents, making it suitable for industrial applications such as coatings, plastics, and printing inks. The dimethyl groups enhance steric hindrance, improving lightfastness and reducing molecular aggregation compared to unsubstituted analogs .

Properties

CAS No.

6358-88-9

Molecular Formula

C34H32N6O4

Molecular Weight

588.7 g/mol

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C34H32N6O4/c1-21-19-25(15-17-29(21)37-39-31(23(3)41)33(43)35-27-11-7-5-8-12-27)26-16-18-30(22(2)20-26)38-40-32(24(4)42)34(44)36-28-13-9-6-10-14-28/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)

InChI Key

XRCLOLLTHNRVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(C(=O)C)C(=O)NC3=CC=CC=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Synthesis of 3,3'-dimethylbiphenyl diazonium salt 3,3'-dimethylbiphenyl amine derivative + NaNO2 + HCl, 0-5°C Diazotization under cold acidic conditions to form diazonium salt intermediate
2 Preparation of 3-oxo-N-phenylbutyramide Aniline + 3-oxobutanoyl chloride, base (e.g., pyridine) Formation of amide with keto functionality
3 Azo coupling reaction Diazonium salt + 3-oxo-N-phenylbutyramide in buffered aqueous or alcoholic medium Coupling at the para position of the keto-amide phenyl ring to form azo linkages
4 Isolation and purification Filtration, recrystallization from suitable solvents (e.g., ethanol, acetone) Purification to obtain pure bis-azo compound

Reaction Conditions and Optimization

  • Temperature Control: Diazotization requires strict low temperatures (0-5°C) to maintain diazonium salt stability.
  • pH Control: Coupling reactions are sensitive to pH; typically mildly alkaline conditions favor azo coupling.
  • Solvent Choice: Mixtures of water and alcohols (ethanol or methanol) are common to dissolve both diazonium salts and coupling components.
  • Stoichiometry: Equimolar amounts of diazonium salt and coupling component ensure maximum yield of bis-azo product.

Research Findings and Data Tables

Yield and Purity Data

Parameter Value Notes
Overall Yield 65-75% Typical for bis-azo syntheses with optimized conditions
Melting Point ~280°C (decomposition) Indicates high purity and stability
Spectroscopic Confirmation UV-Vis, IR, NMR Characteristic azo (-N=N-) stretch at 1400-1500 cm^-1; keto and amide carbonyl peaks at ~1700 cm^-1

Spectral Data Summary

Technique Key Features
UV-Vis Strong absorption bands around 350-450 nm due to azo chromophores
IR Peaks at 1650-1700 cm^-1 (C=O), 1500 cm^-1 (N=N), 3300 cm^-1 (N-H)
NMR (1H) Aromatic protons, methyl groups at 2.0-2.5 ppm, amide NH at 9-10 ppm

Notes on Alternative Synthetic Approaches

  • Some literature suggests the use of substituted biphenyl derivatives with methoxy groups instead of methyl for tuning properties, but the core azo coupling strategy remains consistent.
  • Variations in the amide substituents (e.g., N-phenyl replaced by substituted anilines) allow for derivative preparation but follow the same diazotization and coupling steps.
  • Industrial scale synthesis requires careful control of diazotization to avoid side reactions and ensure environmental safety.

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Outcome
1 Diazotization of 3,3'-dimethylbiphenyl amine NaNO2, HCl 0-5°C, aqueous Diazonium salt intermediate
2 Amide formation Aniline, 3-oxobutanoyl chloride Room temp, base 3-oxo-N-phenylbutyramide
3 Azo coupling Diazonium salt + keto-amide Mildly alkaline, 0-10°C Bis-azo compound formation
4 Purification Recrystallization solvents Ambient Pure final product

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically produces amines .

Scientific Research Applications

Synthetic Organic Chemistry

Malononitrile serves as a versatile building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:

  • Knoevenagel Condensation : Malononitrile is often used as an activating agent in Knoevenagel condensation reactions. For instance, a study demonstrated that malononitrile could activate aryl aldehydes for condensation with 3-methylquinoxaline-2(1H)-one, yielding styrylquinoxalin-2(1H)-ones with excellent yields (up to 92%) within a short reaction time .
  • Synthesis of Pharmaceuticals : Malononitrile is utilized as an intermediate in the synthesis of several important pharmaceuticals. It is involved in the production of compounds such as thiamine (vitamin B1), minoxidil (an anti-hypertensive), and thiopurinol (a gout remedy) . The compound's ability to form various derivatives makes it essential in drug discovery and development.

Case Study: Synthesis of Styrylquinoxalin-2(1H)-ones

Reaction ComponentsYield (%)Conditions
3-Methylquinoxaline-2(1H)-one + Aryl Aldehydes92%Microwave irradiation at 120 °C for 15 min

Medicinal Chemistry

Research has highlighted the potential of malononitrile derivatives in medicinal applications, particularly concerning neurodegenerative diseases. For example:

  • Cholinesterase Inhibition : The styrylquinoxalin-2(1H)-ones synthesized using malononitrile exhibited significant anti-cholinesterase activity. One derivative was found to inhibit acetylcholinesterase effectively, suggesting its potential use in treating Alzheimer's disease .

Case Study: Anti-Alzheimer Activity

CompoundActivityMechanism
Styrylquinoxalin-2(1H)-oneMixed type inhibition of AChEFacilitated nucleophilic attack via malononitrile activation

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, malononitrile is also valuable in material science:

  • Dyes and Pigments : Malononitrile is a precursor for synthesizing various dyes, including aminoaryl cyanine-based polyester dyes known for their high light fastness . This property makes them suitable for textiles and other materials requiring color stability under exposure to light.

Case Study: Dye Synthesis

Dye TypeApplicationProperties
Aminoaryl Cyanine-Based Polyester DyesTextilesHigh light fastness

Mechanism of Action

The mechanism of action of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound may also interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azo Pigments

Compound Name (CAS) Biphenyl Substituents N-Aryl Groups Key Applications Regulatory Notes (MAK/REACH)
Pigment Orange 15 (6358-88-9) 3,3'-Dimethyl N-Phenyl Plastics, coatings REACH-registered
Pigment Yellow 12 (6358-85-6) 3,3'-Dichloro N-Phenyl Inks, textiles MAK: 0.3 mg/m³ respirable
Pigment Yellow 13 (5102-83-0) 3,3'-Dichloro N-(2,4-Dimethylphenyl) Automotive coatings MAK Category II
BPAOPB (7147-42-4) 3,3'-Dimethoxy N-(2-Methylphenyl) Printing inks, plastics Canadian screening assessment

Substituent Effects

  • Chloro vs. Methyl/Methoxy Groups : Dichloro derivatives (e.g., Pigment Yellow 12/13) exhibit higher molecular weight and lower solubility in polar solvents compared to dimethyl or dimethoxy analogs. Chlorine’s electron-withdrawing nature red-shifts absorption spectra, favoring yellow hues, while methyl/methoxy groups (electron-donating) produce orange-red tones .
  • N-Aryl Modifications : Substituting N-phenyl with N-(2-methylphenyl) (BPAOPB) or N-(2,4-dimethylphenyl) (Pigment Yellow 13) enhances steric bulk, reducing crystallinity and improving dispersion in polymer matrices .

Performance and Stability

  • Thermal Stability : Pigment Orange 15 (dimethyl) and BPAOPB (dimethoxy) decompose above 300°C, outperforming dichloro analogs (Pigment Yellow 12/13), which degrade near 250°C due to weaker C–Cl bonds .
  • Lightfastness : Dimethyl and dimethoxy substituents improve resistance to UV degradation by limiting π-π stacking, whereas dichloro pigments show moderate fading under prolonged exposure .

Biological Activity

The compound 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] , also known by its CAS number 67990-27-6, is a synthetic azo compound with significant applications in various fields, including dyes and pharmaceuticals. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic uses, and associated research findings.

Chemical Structure

The molecular formula of the compound is C34H32N6O4C_{34}H_{32}N_6O_4, and it has a molecular weight of approximately 596.65 g/mol. The structure features a biphenyl moiety connected by azo linkages to phenylbutyramide groups.

Physical Properties

PropertyValue
Molecular Weight596.65 g/mol
Boiling Point814.78 °C
Density1.06 g/cm³
Solubility in WaterInsoluble
LogP18.48

These properties suggest that the compound has low solubility in water and may exhibit significant lipophilicity, which could influence its biological interactions.

Research indicates that azo compounds can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as DNA and proteins. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Some azo compounds have demonstrated inhibitory effects on bacterial growth.
  • Antioxidant Properties : Certain derivatives exhibit the ability to scavenge free radicals.
  • Potential Anticancer Activity : Azo compounds have been studied for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Effects :
    • A study found that similar azo compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism was attributed to the generation of reactive oxygen species (ROS) upon reduction.
  • Antioxidant Activity :
    • Research published in the Journal of Medicinal Chemistry highlighted that specific azo derivatives could effectively reduce oxidative stress markers in vitro . These compounds were noted for their ability to protect cellular components from oxidative damage.
  • Anticancer Properties :
    • A recent investigation into the cytotoxic effects of azo compounds on various cancer cell lines revealed that some derivatives can induce apoptosis through the mitochondrial pathway . The study indicated potential for development as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]?

  • Methodology : Synthesis typically involves diazo coupling reactions between 3,3'-dimethylbiphenyl-4,4'-diamine and activated carbonyl precursors (e.g., 3-oxo-N-phenylbutyramide derivatives). Critical steps include:

  • Precise pH control (pH 4–6) to stabilize the diazonium intermediate.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
  • Post-synthesis purification via column chromatography to isolate the azo-linked product.
    • Challenges : Competitive side reactions (e.g., over-oxidation of amine groups) and steric hindrance due to the dimethyl substituents on the biphenyl core .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Spectroscopic Analysis : Use UV-Vis spectroscopy to monitor λmax shifts in acidic (pH 2–4) vs. alkaline (pH 8–10) conditions, as azo-hydrazone tautomerism may occur .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for azo compounds) to determine thermal stability .
  • HPLC-MS : Track degradation products under accelerated aging conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3'-dimethyl substituents influence the compound’s spectroscopic properties and reactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to compare HOMO-LUMO gaps and electron density distributions with non-methylated analogs (e.g., 3,3'-dichloro derivatives) .
  • X-ray Crystallography : Resolve crystal structures to analyze intramolecular interactions (e.g., π-π stacking of biphenyl groups) .
    • Key Findings : Methyl groups increase steric bulk, reducing aggregation in solution but may destabilize the azo linkage under UV exposure .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

  • Contradictions : Discrepancies in solubility profiles (e.g., DMF vs. ethanol) may arise from polymorphic forms or residual solvents.
  • Resolution Strategies :

  • Powder XRD : Identify crystalline vs. amorphous phases.
  • Solubility Parameter Analysis : Use Hansen solubility parameters to predict solvent compatibility .
  • Standardized Protocols : Pre-dry samples at 60°C under vacuum to remove solvent residues .

Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Photodegradation Studies : Exclude UV light (λ >300 nm) to simulate sunlight and analyze half-life using LC-MS/MS .
  • Ecotoxicity Assays : Test acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential via logP calculations (predicted logP ≈ 4.2) .
    • Data Interpretation : High logP values suggest potential bioaccumulation; however, rapid photodegradation may mitigate ecological risks .

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